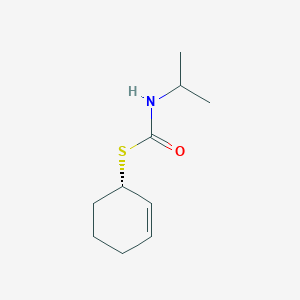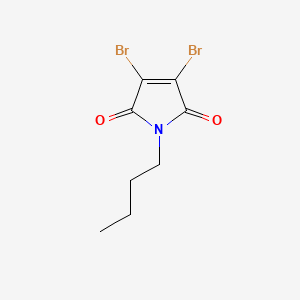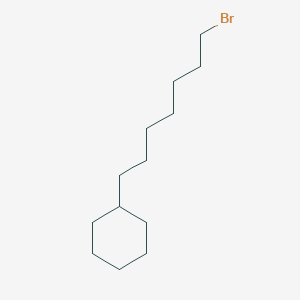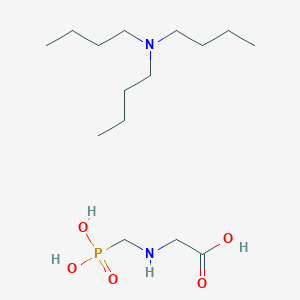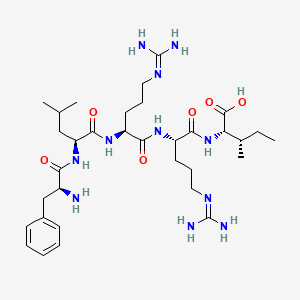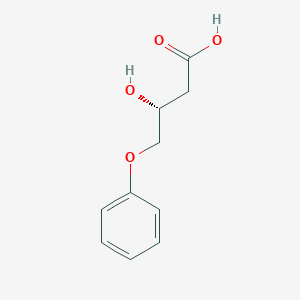
(3R)-3-Hydroxy-4-phenoxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Hydroxy-4-phenoxybutanoic acid: is an organic compound characterized by a hydroxyl group at the third carbon and a phenoxy group at the fourth carbon of a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-4-phenoxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a keto acid, using chiral catalysts or reagents. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or catalysts are employed to introduce the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (3R)-3-Hydroxy-4-phenoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-4-phenoxybutanoic acid or 3-carboxy-4-phenoxybutanoic acid.
Reduction: Formation of 3-hydroxy-4-phenoxybutanol or 3-phenoxybutane.
Substitution: Formation of various substituted phenoxybutanoic acids.
Applications De Recherche Scientifique
Chemistry: (3R)-3-Hydroxy-4-phenoxybutanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development and its potential effects on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3R)-3-Hydroxy-4-phenoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- (3R)-3-Hydroxy-4-methoxybutanoic acid
- (3R)-3-Hydroxy-4-ethoxybutanoic acid
- (3R)-3-Hydroxy-4-propoxybutanoic acid
Uniqueness: (3R)-3-Hydroxy-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to its analogs with different substituents
Propriétés
Numéro CAS |
393085-31-9 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-4-phenoxybutanoic acid |
InChI |
InChI=1S/C10H12O4/c11-8(6-10(12)13)7-14-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2,(H,12,13)/t8-/m1/s1 |
Clé InChI |
ONPCOUSOOPCZNI-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC[C@@H](CC(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)OCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


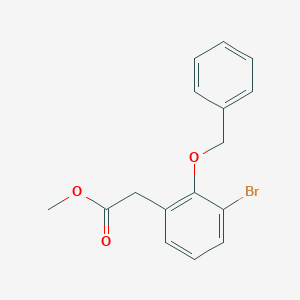
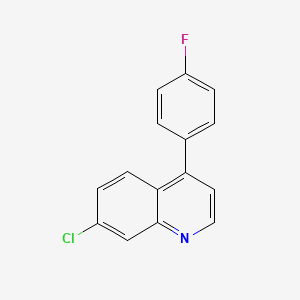
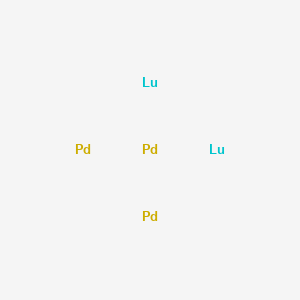

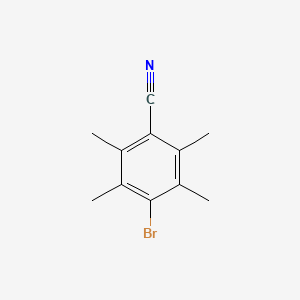
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
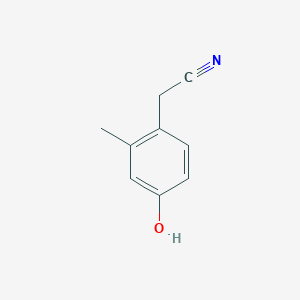
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
